molecular formula C15H18ClNO5S B12619029 N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine CAS No. 918785-11-2

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine

Cat. No.: B12619029
CAS No.: 918785-11-2
M. Wt: 359.8 g/mol
InChI Key: CFJRUBIKVKUJED-ABLWVSNPSA-N
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Description

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is a complex organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a hydroxy-oxobutyl group attached to the L-cysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine typically involves multiple steps. One common method includes the following steps:

    Acetylation of L-cysteine: L-cysteine is first acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-cysteine.

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Hydroxy-oxobutyl Group Addition: The hydroxy-oxobutyl group is added via a Michael addition reaction using an appropriate enone compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes such as cysteine proteases and receptors involved in oxidative stress response.

    Pathways Involved: Modulation of the glutathione pathway, inhibition of pro-inflammatory cytokines, and activation of antioxidant defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A simpler derivative lacking the chlorophenyl and hydroxy-oxobutyl groups.

    S-(4-Chlorophenyl)-L-cysteine: Lacks the acetyl and hydroxy-oxobutyl groups.

    N-Acetyl-S-(4-chlorophenyl)-L-cysteine: Lacks the hydroxy-oxobutyl group.

Uniqueness

N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is unique due to the presence of both the chlorophenyl and hydroxy-oxobutyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

918785-11-2

Molecular Formula

C15H18ClNO5S

Molecular Weight

359.8 g/mol

IUPAC Name

(2R)-2-acetamido-3-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]sulfanylpropanoic acid

InChI

InChI=1S/C15H18ClNO5S/c1-9(19)17-13(15(21)22)8-23-7-12(14(20)6-18)10-2-4-11(16)5-3-10/h2-5,12-13,18H,6-8H2,1H3,(H,17,19)(H,21,22)/t12?,13-/m0/s1

InChI Key

CFJRUBIKVKUJED-ABLWVSNPSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O

Origin of Product

United States

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